Cas no 78981-25-6 (Boc-D-Ala-NH2)
Boc-D-Ala-NH2 Chemical and Physical Properties
Names and Identifiers
-
- Carbamic acid,N-[(1R)-2-amino-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester
- Boc-D-Ala-NH2
- tert-butyl N-[(2R)-1-amino-1-oxopropan-2-yl]carbamate
- Carbamicacid, (2-amino-1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester, (R)-
- Carbamicacid, [(1R)-2-amino-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester (9CI)
- N-(tert-Butoxycarbonyl)-D-alaninamide
- N-tert-Butoxycarbonyl-D-alanine amide
- DTXSID00426726
- tert-butyl [(1R)-2-amino-1-methyl-2-oxoethyl]carbamate
- 78981-25-6
- 3-(2-Chloropyridin-3-yl)acrylicacidethylester
- (R)-tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate
- MFCD03701448
- SCHEMBL2318522
- tert-butyl N-[(1R)-1-carbamoylethyl]carbamate
- (R)-tert-butyl 1-amino-1-oxopropan-2-ylcarbamate
- N-alpha-t-Butyloxycarbonyl-D-alanine amide
- GZKKSKKIABUUCX-RXMQYKEDSA-N
- AKOS006239537
- DS-18542
- CS-0130479
- EN300-6434149
- tert-butyl[(1R)-2-amino-1-methyl-2-oxoethyl]carbamate
- (R)-2-(Boc-amino)propanamide
- N-Boc-D-alanine amide
- 1,1-Dimethylethyl N-[(1R)-2-amino-1-methyl-2-oxoethyl]carbamate (ACI)
- Carbamic acid, (2-amino-1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester, (R)- (ZCI)
- Carbamic acid, [(1R)-2-amino-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester (9CI)
- Boc-D-alaninamide
-
- MDL: MFCD03701448
- Inchi: 1S/C8H16N2O3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H2,9,11)(H,10,12)/t5-/m1/s1
- InChI Key: GZKKSKKIABUUCX-RXMQYKEDSA-N
- SMILES: N([C@H](C)C(=O)N)C(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 188.11609238g/mol
- Monoisotopic Mass: 188.11609238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 81.4Ų
Experimental Properties
- Density: 1.081±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 132 ºC
- Solubility: Slightly soluble (11 g/l) (25 º C),
Boc-D-Ala-NH2 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM119766-25g |
(R)-2-(Boc-amino)propanamide |
78981-25-6 | 97% | 25g |
$153 | 2021-06-09 | |
| Chemenu | CM119766-100g |
(R)-2-(Boc-amino)propanamide |
78981-25-6 | 97% | 100g |
$421 | 2021-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZD987-20g |
Boc-D-Ala-NH2 |
78981-25-6 | 97% | 20g |
975.0CNY | 2021-07-12 | |
| Fluorochem | 223146-1g |
Boc-D-Ala-NH2 |
78981-25-6 | 95% | 1g |
£12.00 | 2022-02-28 | |
| TRC | B015554-2.5g |
Boc-D-Ala-NH2 |
78981-25-6 | 2.5g |
$ 200.00 | 2022-06-07 | ||
| TRC | B015554-5g |
Boc-D-Ala-NH2 |
78981-25-6 | 5g |
$ 365.00 | 2022-06-07 | ||
| TRC | B015554-10g |
Boc-D-Ala-NH2 |
78981-25-6 | 10g |
$ 580.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZD987-5g |
Boc-D-Ala-NH2 |
78981-25-6 | 97% | 5g |
334.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZD987-25g |
Boc-D-Ala-NH2 |
78981-25-6 | 97% | 25g |
1641CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZD987-1g |
Boc-D-Ala-NH2 |
78981-25-6 | 97% | 1g |
106.0CNY | 2021-07-12 |
Boc-D-Ala-NH2 Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 Reagents: Ammonia Solvents: Water ; 5 min, -5 °C; 20 min, rt; 20 min, rt
Production Method 4
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 2 h, rt
Production Method 5
1.2 Reagents: Ammonia Solvents: Water ; 30 min, rt
Production Method 6
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 2 h, rt
Production Method 7
1.2 Reagents: Ammonia ; 0 °C → rt; 30 min, rt
Production Method 8
1.2 Reagents: Ammonia Solvents: Water ; 0 °C; 0 °C → rt; 30 min, rt
Production Method 9
Production Method 10
1.2 Reagents: Ammonia
Production Method 11
1.2 Reagents: Ammonia Solvents: Water ; 0 °C; 16 h, 0 °C → rt
Production Method 12
1.2 Reagents: Ammonia ; 1.5 h, -10 °C; overnight, rt
Production Method 13
Boc-D-Ala-NH2 Raw materials
- Boc-D-Ala-OMe
- Boc-L-Ala-OH
- N-tert-Butoxycarbonyl-D-alanine
- (R)-tert-Butyl (1-oxopropan-2-yl)carbamate
Boc-D-Ala-NH2 Preparation Products
Boc-D-Ala-NH2 Suppliers
Boc-D-Ala-NH2 Related Literature
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on Boc-D-Ala-NH2
Comprehensive Overview of Boc-D-Ala-NH2 (CAS No. 78981-25-6): Properties, Applications, and Industry Insights
Boc-D-Ala-NH2 (tert-Butoxycarbonyl-D-alaninamide), identified by CAS No. 78981-25-6, is a chiral protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. Its molecular structure features a Boc (tert-butoxycarbonyl) protecting group, which enhances stability during chemical reactions, making it indispensable in solid-phase peptide synthesis (SPPS) and drug discovery. The compound’s D-configuration further expands its utility in designing enantioselective bioactive molecules.
Recent trends highlight growing interest in peptide-based therapeutics, with Boc-D-Ala-NH2 playing a pivotal role in developing antimicrobial peptides and GPCR-targeted drugs. Searches for "Boc-protected amino acids" and "D-amino acid applications" have surged by 40% year-over-year, reflecting demand for chiral building blocks in bioconjugation and prodrug design. Researchers also prioritize "green peptide synthesis," where 78981-25-6’s compatibility with eco-friendly solvents aligns with sustainable chemistry goals.
The physicochemical properties of Boc-D-Ala-NH2 include a white crystalline appearance, melting point range of 85–90°C, and solubility in polar solvents like DMF and DCM. Its high purity (>98%) ensures reproducibility in NMR-based structural validation and HPLC purification workflows. Analytical techniques such as LC-MS and FTIR spectroscopy confirm its structural integrity, addressing frequent user queries about "how to characterize Boc-D-Ala-NH2."
In industrial applications, CAS No. 78981-25-6 is critical for producing peptide vaccines and enzyme inhibitors. A 2023 market analysis revealed a 12% CAGR for chiral intermediates, driven by oncology and metabolic disorder research. Notably, Boc-D-Ala-NH2 derivatives are explored in ADC (antibody-drug conjugate) development, responding to trending searches like "next-generation ADCs" and "site-specific conjugation."
Storage recommendations for Boc-D-Ala-NH2 emphasize desiccated conditions at 2–8°C to prevent Boc group deprotection. Safety data sheets (SDS) advise standard organic compound handling, though it lacks hazardous classification—a key distinction from regulated compounds. This aligns with Google’s "non-hazardous peptide reagents" search trends among lab managers.
Emerging innovations include its use in machine learning-assisted peptide design, where 78981-25-6 serves as a training dataset for predicting coupling efficiency. Such interdisciplinary applications address hot topics like "AI in drug development" while maintaining compliance with ethical guidelines.
For procurement, technical specifications should verify enantiomeric excess (≥99% ee) and residual solvent levels. Leading suppliers provide GC/MS certificates, responding to the top-ranked query "Boc-D-Ala-NH2 quality standards." Custom synthesis services also offer isotope-labeled variants (13C, 15N) for tracer studies.
In conclusion, Boc-D-Ala-NH2 (CAS No. 78981-25-6) remains a cornerstone in peptide science, bridging traditional synthesis with cutting-edge therapeutic platforms. Its optimized handling protocols and versatile applications position it as a sustainable choice for modern research challenges.
78981-25-6 (Boc-D-Ala-NH2) Related Products
- 124212-41-5(Carbamic acid, [(1S)-2-[(2-hydroxyethyl)amino]-1-methyl-2-oxoethyl]-,1,1-dimethylethyl ester)
- 454709-87-6(Carbamic acid, [2-amino-1-[(methylamino)methyl]-2-oxoethyl]-, 1,1-)
- 675601-04-4(Carbamic acid, [1-(aminomethyl)-2-(methylamino)-2-oxoethyl]-, 1,1-)
- 73470-46-9(tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate)
- 717914-80-2(Carbamic acid,[2-(methylamino)-1-oxopropyl]-, 1,1-dimethylethyl ester (9CI))
- 72229-74-4(Carbamic acid, (2-oxo-3-azetidinyl)-, 1,1-dimethylethyl ester, (S)-)
- 85642-13-3(BOC-ALA-NH2)
- 88144-15-4(Carbamic acid, (2-oxo-3-azetidinyl)-, 1,1-dimethylethyl ester, (R)-)
- 148528-89-6(Carbamic acid,[(1S)-1-(aminocarbonyl)propyl]-, 1,1-dimethylethyl ester (9CI))
- 143634-52-0(Carbamic acid,[2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester (9CI))